N-(1-Mesityloxy-2-propyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride
Description
N-(1-Mesityloxy-2-propyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride is a structurally complex acetamide derivative characterized by:
- A mesityloxypropyl group (a trimethylphenyl ether substituent), providing steric bulk and lipophilicity.
- A methyl group on the acetamide nitrogen, enhancing metabolic stability.
- A hydrochloride salt formulation, improving solubility for pharmacological or agrochemical applications.
Properties
CAS No. |
101651-36-9 |
|---|---|
Molecular Formula |
C21H35ClN2O2 |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide;chloride |
InChI |
InChI=1S/C21H34N2O2.ClH/c1-15-11-16(2)21(17(3)12-15)25-14-19(5)22(6)20(24)13-23-10-8-7-9-18(23)4;/h11-12,18-19H,7-10,13-14H2,1-6H3;1H |
InChI Key |
BQSCLMKEJIQCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC[NH+]1CC(=O)N(C)C(C)COC2=C(C=C(C=C2C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the trimethylphenoxy group and the acetamide moiety. Common reagents used in these reactions include methyl iodide, sodium hydride, and acetic anhydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters. Industrial methods may also include purification steps such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes
Scientific Research Applications
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving cellular signaling pathways and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Substituent Effects on Bioactivity Mesityl vs. Chlorine Substitution: Unlike metolachlor or alachlor , the target compound lacks a 2-chloro group, which is critical for herbicidal activity in chloroacetamides. This suggests divergent mechanisms of action. Methylpiperidino vs. Methoxypropan-2-yl: The 2-methylpiperidino moiety may enhance basicity and solubility compared to methoxyalkyl groups in metolachlor, favoring interactions with mammalian receptors (e.g., ion channels) .
Synthesis and Physicochemical Properties Synthesis: The target compound likely follows a pathway similar to H1-4 in , involving amide coupling, hydrochloride salt formation, and purification via column chromatography. Solubility: The hydrochloride salt improves aqueous solubility relative to non-ionic analogs (e.g., dimethenamid ), critical for formulation in biological assays.
Piperidino groups may introduce neurotoxicity risks, as seen in organophosphates (e.g., ).
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